4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclobutyl group, a methylsulfanyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent.
Introduction of the Piperazinyl Group: The piperazinyl group can be introduced via a nucleophilic substitution reaction using piperazine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the cyclobutyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the pyrimidine ring or cyclobutyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets, including enzymes and receptors.
Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in disease pathways.
Receptor Modulation: The compound may modulate the activity of specific receptors, leading to changes in cellular signaling and function.
DNA/RNA Interaction: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-cyclobutyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidinyl group instead of a piperazinyl group.
4-cyclobutyl-2-(ethylsulfanyl)-6-(piperazin-1-yl)pyrimidine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
4-cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties. This uniqueness can lead to different pharmacological profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyclobutyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4S/c1-18-13-15-11(10-3-2-4-10)9-12(16-13)17-7-5-14-6-8-17/h9-10,14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGKAPBLYFLRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCNCC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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